3-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol
Description
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
3-amino-1-(4-fluorophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,7,10,13H,6,12H2,1H3 |
InChI Key |
IQFWIACUUJZFDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene, which is then reduced to 4-fluoro-β-aminoethylbenzene. This intermediate is further reacted with formaldehyde and hydrogen cyanide to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 3-amino-1-(4-fluorophenyl)-2-methylpropan-1-one.
Reduction: Formation of 3-amino-1-(4-fluorophenyl)-2-methylpropanamine.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
3-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural and molecular features of 3-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol and related compounds:
Note: Molecular formula and weight for the target compound are inferred based on its IUPAC name.
Key Comparative Analysis
Substituent Effects
- Fluorophenyl vs. Halogenated Aromatic Rings: The target’s 4-fluorophenyl group enhances electronic withdrawal and metabolic stability compared to the 4-iodophenyl group in , which increases steric bulk and radiochemical utility . In the benzo[f]chromene analog , the fluorophenyl group forms perpendicular dihedral angles (89.58°) with the chromene plane, influencing π-π stacking and crystal packing .
Backbone Modifications
- Propanol vs. Chromene Core: The benzo[f]chromene derivative exhibits a fused aromatic system, enabling planar stacking and hydrogen-bonded supramolecular tapes (e.g., 12-membered {⋯HNC₃N⋯}₂ synthons), which are absent in simpler propanol derivatives. The target’s propanol backbone offers greater conformational flexibility, favoring interactions with biological targets like G-protein-coupled receptors.
Stereochemical Considerations
- The (2S,1R) configuration in highlights the role of stereochemistry in biological activity, a factor that would similarly influence the target compound’s efficacy and selectivity.
Biological Activity
3-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol is an organic compound with significant potential in various biological applications. Its unique molecular structure allows it to interact with biological targets, influencing enzyme activity and receptor binding. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C11H14FNO
- Molecular Weight : 183.22 g/mol
- Functional Groups : Hydroxyl group (-OH), amino group (-NH2), and a fluorophenyl moiety.
These features facilitate various interactions with biological molecules, enhancing its potential therapeutic properties.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with enzymes and receptors. The following points summarize its mechanism:
- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with active sites on proteins, enhancing binding affinity.
- Hydrophobic Interactions : The fluorophenyl group contributes to hydrophobic interactions, which are crucial for the stability of the compound's binding to target molecules.
These interactions can modulate the activity of target proteins, leading to various biological effects, including potential anti-inflammatory and antimicrobial activities.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Properties : Preliminary studies suggest that it may exert anti-inflammatory effects, potentially useful in treating inflammatory diseases.
- Enzyme Interaction : It acts as a biochemical probe in enzyme studies, helping elucidate enzyme mechanisms and pathways.
Table 1: Summary of Biological Activities
Selected Research Findings
-
Antimicrobial Studies :
- A study demonstrated that this compound exhibited significant antimicrobial activity against several strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
- Anti-inflammatory Effects :
-
Enzyme Binding Studies :
- Investigations into its interaction with specific enzymes revealed that the compound could effectively inhibit certain enzymatic activities, providing insights into its mechanism of action at the molecular level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
